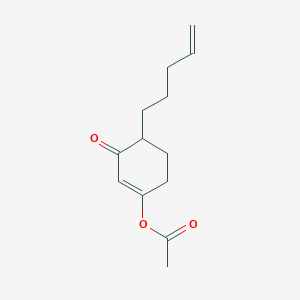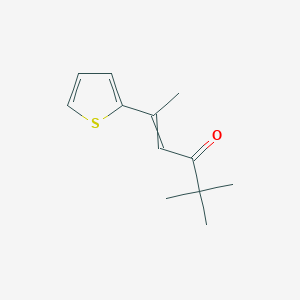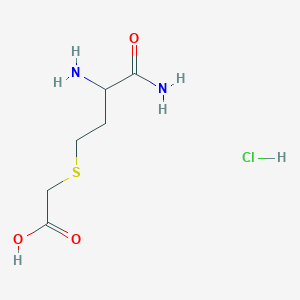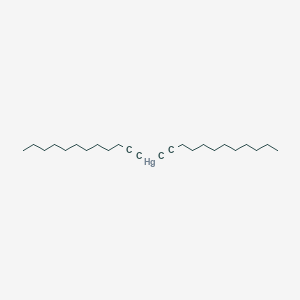![molecular formula C20H26N6Na2O8S2 B14465284 Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt CAS No. 68133-32-4](/img/structure/B14465284.png)
Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanesulfonic acid, 2,2’-[(2,2’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt is a complex organic compound. It is characterized by the presence of ethanesulfonic acid groups and a biphenyl core with dimethoxy and triazene functionalities. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2,2’-[(2,2’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt typically involves multiple steps. The process begins with the preparation of the biphenyl core, followed by the introduction of dimethoxy groups. The triazene functionalities are then added through a series of reactions involving diazotization and coupling reactions. Finally, the ethanesulfonic acid groups are introduced, and the compound is converted to its disodium salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Ethanesulfonic acid, 2,2’-[(2,2’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the triazene groups to amines.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted biphenyl compounds.
科学的研究の応用
Ethanesulfonic acid, 2,2’-[(2,2’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazene groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The biphenyl core and sulfonic acid groups contribute to the compound’s solubility and reactivity, facilitating its interactions with cellular components.
類似化合物との比較
Similar Compounds
Ethanesulfonic acid: A simpler sulfonic acid with similar solubility properties.
Biphenyl derivatives: Compounds with a biphenyl core but lacking the triazene and sulfonic acid functionalities.
Triazene compounds: Molecules containing triazene groups but with different core structures.
Uniqueness
Ethanesulfonic acid, 2,2’-[(2,2’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt is unique due to its combination of biphenyl, dimethoxy, triazene, and sulfonic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
68133-32-4 |
|---|---|
分子式 |
C20H26N6Na2O8S2 |
分子量 |
588.6 g/mol |
IUPAC名 |
disodium;2-[[3-methoxy-4-[2-methoxy-4-[methyl-(2-sulfonatoethyldiazenyl)amino]phenyl]-N-methylanilino]diazenyl]ethanesulfonate |
InChI |
InChI=1S/C20H28N6O8S2.2Na/c1-25(23-21-9-11-35(27,28)29)15-5-7-17(19(13-15)33-3)18-8-6-16(14-20(18)34-4)26(2)24-22-10-12-36(30,31)32;;/h5-8,13-14H,9-12H2,1-4H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChIキー |
DFJJQRLUUUXLDD-UHFFFAOYSA-L |
正規SMILES |
CN(C1=CC(=C(C=C1)C2=C(C=C(C=C2)N(C)N=NCCS(=O)(=O)[O-])OC)OC)N=NCCS(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)




![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)


![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)

